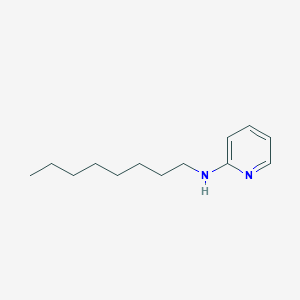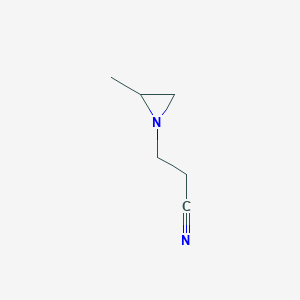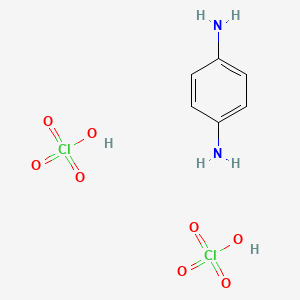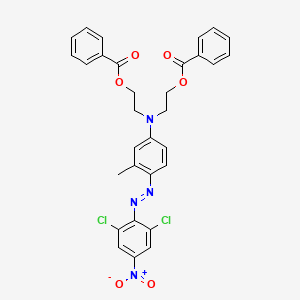
Ethanol, 2,2'-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, particularly as a dye.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,6-dichloro-4-nitroaniline. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with benzoic acid to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Oxidation products may include quinones and other oxygenated derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope.
相似化合物的比较
Similar Compounds
- Ethanol, 2,2’-((4-((2,6-dibromo-4-nitrophenyl)azo)-phenyl)imino)bis-, diacetate (ester)
- Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-phenyl)imino)bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural difference can affect its color, solubility, and interaction with other substances, making it distinct from similar compounds.
属性
CAS 编号 |
27240-79-5 |
|---|---|
分子式 |
C31H26Cl2N4O6 |
分子量 |
621.5 g/mol |
IUPAC 名称 |
2-[N-(2-benzoyloxyethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C31H26Cl2N4O6/c1-21-18-24(12-13-28(21)34-35-29-26(32)19-25(37(40)41)20-27(29)33)36(14-16-42-30(38)22-8-4-2-5-9-22)15-17-43-31(39)23-10-6-3-7-11-23/h2-13,18-20H,14-17H2,1H3 |
InChI 键 |
XWBJEMIXSKVIHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)


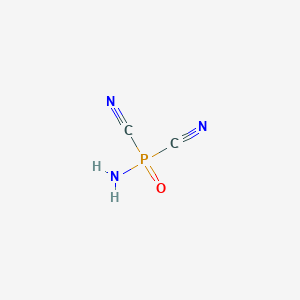
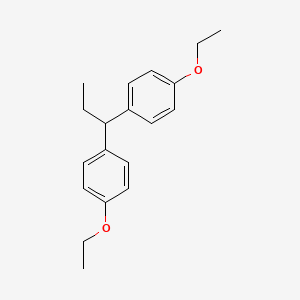

![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
